3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile
Description
Molecular Structure and Nomenclature
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile exhibits a complex molecular architecture that reflects sophisticated design principles in medicinal chemistry. The compound's International Union of Pure and Applied Chemistry name, this compound, precisely describes its structural components and their spatial relationships. The molecular structure incorporates a benzene ring system substituted at the 3-position with a 4-methyl-1H-imidazol-1-yl group and at the 5-position with a trifluoromethyl group, while bearing a nitrile functional group. This arrangement creates a highly functionalized aromatic system capable of multiple intermolecular interactions.
The compound's chemical identity is further defined by its unique International Chemical Identifier code: 1S/C12H8F3N3/c1-8-6-18(7-17-8)11-3-9(5-16)2-10(4-11)12(13,14)15/h2-4,6-7H,1H3. This identifier encodes the complete structural information including connectivity, stereochemistry, and hydrogen positioning. The International Chemical Identifier Key PTMHYQUJHLKUCC-UHFFFAOYSA-N provides a standardized hash representation for database searches and chemical informatics applications. These systematic identifiers ensure unambiguous chemical communication across scientific literature and regulatory documentation.
Physical characterization reveals that this compound exists as a solid at ambient conditions with a reported purity of 97% in commercial preparations. The compound demonstrates stability under standard storage conditions when maintained in a sealed, dry environment at room temperature. The presence of multiple heteroatoms and the trifluoromethyl group significantly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and protein binding characteristics. These structural features contribute to the compound's utility as a pharmaceutical intermediate and its potential for further chemical modifications.
The structural complexity of this compound arises from the integration of three distinct functional domains: the imidazole heterocycle, the trifluoromethyl electron-withdrawing group, and the nitrile functionality. Each component contributes specific chemical properties that collectively determine the molecule's biological activity and synthetic utility. The imidazole ring provides hydrogen bonding capabilities and potential metal coordination sites, while the trifluoromethyl group enhances lipophilicity and metabolic resistance. The nitrile group offers additional possibilities for chemical transformation and contributes to the overall electronic characteristics of the aromatic system.
Chemical Classification and Relationship to Nilotinib
This compound belongs to the class of imidazole-aryl derivatives and serves as a critical pharmaceutical intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor. The compound is specifically classified as Nilotinib Impurity 12, indicating its role as a process-related substance in the manufacturing and quality control of the therapeutic agent. This classification reflects the stringent regulatory requirements for pharmaceutical manufacturing, where all synthetic intermediates and potential impurities must be characterized and controlled. The relationship between this intermediate and the final drug product demonstrates the complexity of modern pharmaceutical synthesis and the importance of structural analogs in drug development.
Within the broader context of medicinal chemistry, this compound represents a key building block in the rational design approach that led to Nilotinib's development. Nilotinib was specifically engineered to overcome limitations associated with Imatinib, the first-generation Breakpoint Cluster Region-Abelson tyrosine kinase inhibitor. The structural modifications incorporated in compounds like this compound were designed to enhance binding affinity and selectivity while maintaining the ability to interact with the inactive conformation of the target kinase. This approach exemplifies structure-based drug design principles where crystal structure information guides chemical modifications.
The compound's classification extends beyond its role as a pharmaceutical intermediate to encompass its utility in materials science applications. Research has identified its potential as a ligand in the formation of iridium organometallic complexes for organic light-emitting diode applications. In this context, the compound functions as a building block for phosphorescent emitters, where the trifluoromethyl group's electron-withdrawing properties contribute to blue-shifted photoluminescent emission by increasing the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital levels. This dual utility demonstrates the versatility of well-designed chemical scaffolds across different scientific disciplines.
The relationship between this compound and Nilotinib illustrates the evolutionary nature of drug discovery. While maintaining structural similarity to preserve essential binding interactions, the modifications incorporated in the Nilotinib scaffold, including components derived from this intermediate, resulted in a compound with substantially different pharmacological properties. The Daylight-fingerprint-Tanimoto similarity coefficient between Nilotinib and its predecessor Imatinib is reported as 0.6, indicating significant structural divergence despite functional similarity. This structural evolution exemplifies how medicinal chemists can achieve improved therapeutic profiles through systematic molecular modifications.
Historical Context in Medicinal Chemistry Research
The development of this compound emerged from the broader historical context of tyrosine kinase inhibitor research, which gained momentum following the identification of the Philadelphia chromosome and its associated Breakpoint Cluster Region-Abelson fusion protein in chronic myeloid leukemia. The discovery that chronic myeloid leukemia stem and progenitor cells overexpress this abnormal fusion protein kinase provided a clear molecular target for therapeutic intervention. This breakthrough established the foundation for rational drug design approaches that would eventually lead to the synthesis of compounds like this compound as essential intermediates in second-generation inhibitor development.
The historical trajectory of this compound's development can be traced to the early 2000s when Imatinib demonstrated remarkable clinical success but also revealed limitations including resistance mutations and tolerability issues. These challenges prompted researchers to employ structure-based drug design strategies, utilizing crystal structure information of Imatinib bound to the Abelson kinase domain to identify opportunities for improvement. The rational design approach focused on maintaining the ability to bind to the inactive conformation of the kinase while optimizing binding affinity and selectivity through structural modifications, leading to the incorporation of components like the trifluoromethyl-substituted imidazole moiety present in this compound.
Research efforts during this period emphasized the importance of filling the Imatinib binding site more efficiently while reducing hydrogen bonding requirements to enhance potency. The substitution of the N-methylpiperazine moiety present in Imatinib with alternative binding groups, including the phenyl group bearing trifluoromethyl and imidazole substituents found in structures related to this compound, represented a significant advancement in this optimization process. These modifications reduced the hydrogen bonding requirements from six interactions for Imatinib to four for Nilotinib-related structures, contributing significantly to enhanced potency and selectivity.
The compound's place in medicinal chemistry history reflects the evolution from empirical drug discovery to rational, structure-guided design approaches. The systematic exploration of structure-activity relationships that led to its development represents a paradigm shift in pharmaceutical research, where computational chemistry, structural biology, and medicinal chemistry converged to accelerate drug discovery timelines. This approach has subsequently influenced the development of third-generation tyrosine kinase inhibitors and continues to serve as a model for contemporary drug discovery efforts targeting other kinase families and therapeutic areas. The lessons learned from the development of compounds like this compound continue to inform current research strategies in precision medicine and targeted therapy development.
Properties
IUPAC Name |
3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c1-8-6-18(7-17-8)11-3-9(5-16)2-10(4-11)12(13,14)15/h2-4,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMHYQUJHLKUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677149 | |
| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-12-2 | |
| Record name | Benzonitrile, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile (C₁₂H₈F₃N₃, MW 251.21 g/mol) features a benzene ring substituted with a trifluoromethyl group (-CF₃), a nitrile (-C≡N), and a 4-methylimidazole moiety. The spatial arrangement of these electron-withdrawing groups facilitates regioselective reactions, particularly at the imidazole-attached carbon.
Primary Synthetic Routes
Copper-Catalyzed Coupling of 4-Methylimidazole with Halogenated Benzonitrile
The most widely documented method involves substituting a halogen atom in a brominated benzonitrile precursor with 4-methylimidazole.
Protocol
-
Starting Material : 3-Bromo-5-(trifluoromethyl)benzonitrile.
-
Reaction Conditions :
-
Workup : The crude product is precipitated in chilled water, filtered, and recrystallized from heptane to achieve >98% purity (HPLC).
Mechanistic Insight : The strong base deprotonates 4-methylimidazole, generating a nucleophilic imidazolide ion. Copper facilitates the Ullmann-type coupling, displacing bromide via a single-electron transfer mechanism.
Palladium-Mediated Cross-Coupling for Nitrile Retention
For substrates sensitive to copper, palladium catalysts enable nitrile stability under milder conditions.
Protocol
-
Starting Material : 3-Iodo-5-(trifluoromethyl)benzonitrile.
-
Reaction Conditions :
-
Advantage : Avoids nitrile hydrolysis observed in strongly basic copper systems.
Alternative Methodologies
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient aryl fluorides undergo NAS with 4-methylimidazole under base-free conditions:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
-
Protocol : 3-Bromo-5-(trifluoromethyl)benzonitrile, 4-methylimidazole, CuI, and NaH in NMP irradiated at 150°C for 30 minutes.
Optimization Strategies
Solvent and Base Selection
Temperature and Time Trade-offs
-
Lower Temperatures (80–100°C) : Require 24–48 hours but minimize byproducts.
-
Higher Temperatures (120–150°C) : Complete in 6–12 hours but risk decomposition.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Continuous Flow Synthesis
Cost-Effective Ligands
Challenges and Mitigations
Nitrile Hydrolysis
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile is primarily recognized for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, such as nilotinib, which is used in the treatment of chronic myeloid leukemia (CML).
Case Study: Nilotinib Synthesis
- Nilotinib, marketed under the name Tasigna, is a potent inhibitor of BCR-ABL tyrosine kinase. The synthesis of nilotinib involves several steps where this compound serves as a critical precursor. The method developed for its synthesis aims to enhance yield and reduce toxicity compared to previous methods that utilized hazardous reagents .
Material Science
This compound is also utilized in the development of organic light-emitting diodes (OLEDs). Its properties as a semiconductor make it an attractive candidate for creating phosphorescent materials.
Application in OLEDs
- The compound acts as a building block for synthesizing organometallic complexes that are essential for OLED technology. Its trifluoromethyl group enhances electron-withdrawing properties, improving the efficiency of light emission from these devices .
Agricultural Chemistry
Research indicates potential applications of this compound in agrochemicals, particularly as a fungicide or herbicide due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares the target compound with key analogs:
Key Differences and Implications
Electrophilicity and Reactivity
Biological Activity
3-(4-Methyl-1H-imidazol-1-YL)-5-(trifluoromethyl)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C19H15F3N4O3
- Molecular Weight : 404.34 g/mol
- CAS Number : 1157857-29-8
- IUPAC Name : 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
The compound is primarily recognized for its role as a kinase inhibitor , which is crucial in regulating various cellular processes such as growth, metabolism, and apoptosis. Kinase inhibitors have become vital in cancer therapy as they can selectively target cancer cells while sparing normal cells.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown efficacy in inhibiting tyrosine kinases, particularly those involved in chronic myelogenous leukemia (CML) treatment, similar to nilotinib, a well-known tyrosine kinase inhibitor .
- Impact on Cell Signaling Pathways : By interfering with specific signaling pathways, this compound can induce apoptosis in cancer cells and inhibit their proliferation .
Anticancer Activity
Several studies have documented the anticancer properties of this compound:
- Study on Cell Lines : Research demonstrated that this compound exhibited significant antiproliferative effects on various cancer cell lines, including those resistant to conventional therapies. The IC50 values were reported to be less than 0.5 mM in several assays, indicating potent activity against targeted cancers .
Synergistic Effects
The compound has also been studied in combination with other anticancer agents. For instance:
- Combination Therapy : In preclinical trials, synergistic effects were observed when combined with other chemotherapeutics, enhancing overall efficacy against resistant tumor types .
Data Table: Biological Activities of this compound
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Coupling Agent | Solvent | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 3-(4-Methylimidazol-1-yl)aniline | EDC·HCl | CHCl₃ | 60% | >95% | |
| Benzoic acid derivatives | DCC | DMF | 70% | >98% |
Basic: How is this compound characterized structurally and quantitatively?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons appear at δ 8.47–7.07 ppm (DMSO-d₆), with trifluoromethyl (CF₃) carbons at δ 125 MHz (¹³C NMR). Imidazole protons are distinct at δ 6.28 ppm .
- HRMS : Molecular ion [M+H]⁺ at m/z 599.1993 (calculated 599.1989) confirms mass accuracy .
- Melting Point : Tm = 126–129°C (lit.), validated via differential scanning calorimetry .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals/Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.47 (s, 1H, imidazole-H) | |
| ¹³C NMR | δ 165.9 (amide carbonyl) | |
| HRMS | [M+H]⁺ = 599.1993 (Δ = 0.0004) |
Basic: What analytical strategies detect trace impurities of this compound in pharmaceuticals like Nilotinib?
Methodological Answer:
- LC-MS/MS : Quantifies impurities (e.g., 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) at ≤0.1% using reverse-phase C18 columns and MRM transitions .
- Validation : Follows ICH Q2(R1) guidelines for specificity, linearity (R² > 0.995), and LOQ (0.05 μg/mL) .
Advanced: How can computational models predict the environmental persistence of this compound?
Methodological Answer:
- QSAR Models : Estimate biodegradation half-life (t₁/₂ = 158 days) using log Kow (1.9) and ionization potential. Weight-of-evidence approaches reconcile discrepancies between QSAR predictions and experimental OECD 301B tests (no biodegradation observed) .
- Transformation Products : Prioritize metabolites (e.g., hydroxylated derivatives) for ecotoxicity screening .
Advanced: What strategies optimize the design of kinase inhibitors derived from this compound?
Methodological Answer:
Q. Table 3: Key SAR Findings
| Derivative Modification | Biological Impact | Reference |
|---|---|---|
| 4-Methylimidazole | ↑ Hydrophobicity, ↑ binding | |
| Trifluoromethyl substitution | ↑ Metabolic stability |
Advanced: How are contradictions resolved in biodegradation data between QSAR predictions and experimental results?
Methodological Answer:
- Weight-of-Evidence Approach : Combine multiple QSAR models (e.g., EPI Suite, BIOWIN) with experimental OECD 301B tests. If models predict persistence (t₁/₂ > 60 days) but experiments show no degradation, prioritize experimental data due to potential model limitations for ionizable compounds .
- Transformation Product Analysis : Use LC-HRMS to identify stable metabolites (e.g., nitro derivatives) that may explain discrepancies .
Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?
Methodological Answer:
- Intermediate Stability : Protect amine groups (e.g., Boc protection) during imidazole coupling to prevent side reactions .
- Purification Challenges : Use preparative HPLC for polar intermediates (e.g., benzamide derivatives) to resolve co-eluting impurities .
- Scale-Up : Optimize solvent (e.g., THF instead of DMF) to reduce viscosity and improve mixing in large batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
